An In-depth Technical Guide to Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate
An In-depth Technical Guide to Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate
Prepared by: Gemini, Senior Application Scientist
Introduction and Overview
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge and practical insights into the nature of this compound. Given the limited availability of direct experimental data, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive profile.
Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate is a keto-ester derivative of phenoxyethanol. Its structure, featuring an aromatic ketone, an ethyl ester, and a methoxyethoxy side chain, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of both hydrogen bond acceptors (ether and carbonyl oxygens) and a lipophilic aromatic ring imparts a unique combination of properties that are often sought in medicinal chemistry.
Chemical Identity and Structure
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IUPAC Name: Ethyl 4-(4-(2-methoxyethoxy)phenyl)-4-oxobutanoate
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Molecular Formula: C₁₅H₂₀O₅
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Molecular Weight: 280.32 g/mol
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CAS Number: 87556-56-7 (Note: This CAS number is associated with the compound in some chemical databases, though extensive public data under this number is limited).
The chemical structure of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate is depicted below:
Caption: 2D Structure of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. The following table summarizes the predicted properties of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate.
| Property | Predicted Value | Rationale |
| Melting Point | 45-55 °C | The presence of a polar ketone and ether groups, along with a moderately sized aromatic system, suggests a low-melting solid. |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and polarity lead to a high boiling point, with potential for decomposition at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and acetone. Sparingly soluble in water. | The ethyl ester and methoxyethoxy groups enhance solubility in polar organic solvents, while the overall size and aromatic character limit aqueous solubility. |
| pKa | ~19 (alpha-protons to ketone) | The protons on the carbon adjacent to the ketone are weakly acidic. |
| LogP | ~2.5 | The combination of a lipophilic aromatic ring and polar functional groups results in a moderate octanol-water partition coefficient. |
Proposed Synthesis Protocol
A plausible and efficient synthesis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate can be achieved via a Friedel-Crafts acylation reaction. This well-established method is ideal for forming the carbon-carbon bond between the aromatic ring and the keto-butyrate side chain.
Reaction Scheme:
Caption: Proposed synthesis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-methoxyethoxybenzene (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Rationale: The use of a Lewis acid catalyst like AlCl₃ is essential to activate the acyl chloride for electrophilic aromatic substitution. The reaction is performed at a low temperature to control the exothermic nature of the reaction and minimize side products.
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Addition of Acylating Agent: Slowly add a solution of ethyl 3-(chloroformyl)propanoate (1.1 eq) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
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Rationale: The slow addition of the acylating agent prevents a rapid increase in temperature and ensures a controlled reaction rate.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Rationale: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion. TLC is a crucial technique for monitoring the consumption of starting materials and the formation of the product.
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Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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Rationale: The acidic work-up protonates the intermediate complex and separates the product from the aluminum salts.
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Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Rationale: This standard extraction and purification protocol isolates the desired product from unreacted starting materials and byproducts.
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Predicted Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of a synthesized compound. The following are the predicted spectral data for Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d, J = 8.8 Hz | 2H | Ar-H (ortho to C=O) |
| 6.95 | d, J = 8.8 Hz | 2H | Ar-H (ortho to OCH₂CH₂OCH₃) |
| 4.18 | q, J = 7.1 Hz | 2H | OCH₂CH₃ |
| 4.15 | t, J = 4.8 Hz | 2H | ArOCH₂ |
| 3.78 | t, J = 4.8 Hz | 2H | ArOCH₂CH₂ |
| 3.45 | s | 3H | OCH₃ |
| 3.25 | t, J = 6.6 Hz | 2H | COCH₂ |
| 2.78 | t, J = 6.6 Hz | 2H | COCH₂CH₂ |
| 1.25 | t, J = 7.1 Hz | 3H | OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 196.5 | Ar-C=O |
| 173.0 | Ester C=O |
| 162.5 | Ar-C (ipso to OCH₂CH₂OCH₃) |
| 130.5 | Ar-CH (ortho to C=O) |
| 129.5 | Ar-C (ipso to C=O) |
| 114.0 | Ar-CH (ortho to OCH₂CH₂OCH₃) |
| 70.8 | ArOCH₂CH₂ |
| 67.5 | ArOCH₂ |
| 60.5 | OCH₂CH₃ |
| 59.0 | OCH₃ |
| 33.5 | COCH₂ |
| 28.0 | COCH₂CH₂ |
| 14.0 | OCH₂CH₃ |
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1680 | C=O stretch (aromatic ketone) |
| ~1600, 1510 | C=C stretch (aromatic) |
| ~1250, 1120 | C-O stretch (ether and ester) |
Mass Spectrometry (MS):
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[M+H]⁺: 281.13
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[M+Na]⁺: 303.11
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Key Fragmentation Patterns: Expect cleavage at the keto-butyrate side chain, leading to fragments corresponding to the acylium ion and the loss of the ethyl ester group.
Potential Applications and Research Directions
The structural motifs within Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate suggest its potential utility in drug discovery and development. The presence of a substituted phenyl ring connected to a flexible side chain is a common feature in many biologically active molecules.
Analgesic and Anti-inflammatory Agents:
The core structure shares similarities with known non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds. The keto-ester functionality can be a target for modification to produce a variety of derivatives with potential anti-inflammatory activity.
Anticancer Research:
Compounds with similar structures have been investigated as potential inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are often overexpressed in various cancers, and their inhibition can be an effective therapeutic strategy.
